![molecular formula C11H10ClN3O2S B2795134 6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride CAS No. 1706459-07-5](/img/structure/B2795134.png)

6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

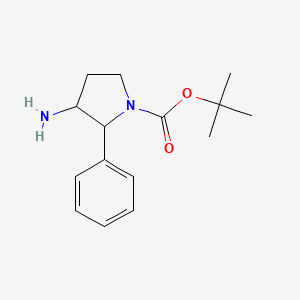

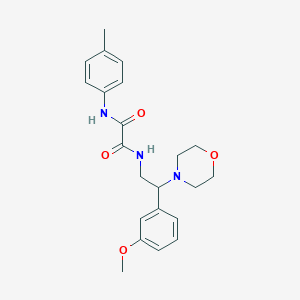

6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride is a complex organic compound that contains an imidazole ring, a thiazole ring, and a pyridine ring . It is part of the imidazo[2,1-b][1,3]thiazole class of compounds, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of this compound involves the condensation of imidazole-2-thiones with 3-aryl-2-propenoyl chlorides in pyridine . The yield of the reaction is around 62%, and the melting point of the product is between 231-233 °C .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H-NMR and 13C-NMR spectroscopy. The 1H-NMR spectrum shows signals for the imidazole and thiazole hydrogens, as well as the aromatic hydrogens of the pyridine ring . The 13C-NMR spectrum provides information about the carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. The condensation reaction mentioned earlier is a key step in the formation of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 231-233 °C . It is also soluble in polar solvents like DMSO .Applications De Recherche Scientifique

Synthesis and Characterization

Compounds related to imidazo[2,1-b]thiazole have been synthesized and characterized through various reactions, showcasing their versatility in organic chemistry. For instance, studies have demonstrated the functionalization reactions of related compounds, providing insights into their chemical properties and potential applications in synthesis and materials science (Yıldırım, Kandemirli, & Demir, 2005). Additionally, research on the reaction mechanisms of these compounds furthers our understanding of their reactivity and potential for creating novel materials or drugs.

Applications in Sensing and Fluorescence

Imidazo[2,1-b]thiazole derivatives have been explored as fluorescent probes for detecting ions, such as mercury, showcasing their potential in environmental monitoring and analytical chemistry (Shao et al., 2011). This application is particularly relevant due to the increasing need for sensitive and selective sensors in environmental protection and public health.

Antimicrobial and Anti-inflammatory Activities

Several studies have focused on the synthesis of novel imidazo[2,1-b]thiazole derivatives with potential biological activities. For instance, research has highlighted the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, hinting at their possible applications in developing new pharmaceuticals (Peterlin-Mašič et al., 2000). Additionally, the synthesis and antiexudative activity of N-Оxides 4-pyridinyloxy substituted (benzo)imidazo[2,1-b][1,3]thiazines suggest potential anti-inflammatory properties, highlighting their significance in medicinal chemistry (Slyvka et al., 2022).

Material Science and Corrosion Inhibition

Research has also delved into the properties of imidazo[2,1-b]thiazole derivatives in materials science, such as their application in corrosion inhibition. A study on the inhibition performance of novel imidazo[4,5-b]pyridine derivatives against mild steel corrosion presents a potential application in protecting industrial materials (Saady et al., 2021).

Orientations Futures

The future directions for research on this compound could involve further exploration of its biological activities. Given the diverse activities exhibited by other imidazo[2,1-b][1,3]thiazole derivatives , this compound could potentially be a valuable target for drug development. Additionally, new synthetic methods for its preparation could also be explored .

Mécanisme D'action

Target of Action

Imidazole-containing compounds, which include this compound, have been known to exhibit a broad range of biological activities . For instance, some imidazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis .

Mode of Action

Imidazole derivatives have been reported to interact with various targets, leading to different biological effects . For example, some imidazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .

Biochemical Pathways

Imidazole derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Imidazole derivatives have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities, among others .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride are largely determined by its imidazo[2,1-b][1,3]thiazole core. This core is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Related imidazo[2,1-b][1,3]thiazole derivatives have been shown to exhibit significant activity against Mycobacterium tuberculosis . These compounds selectively inhibit Mtb over a panel of non-tuberculous mycobacteria

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

6-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)pyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S.ClH/c15-10(16)8-3-1-2-7(13-8)9-6-12-11-14(9)4-5-17-11;/h1-3,6H,4-5H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJANBSMBKDRCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC=C(N21)C3=NC(=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2795062.png)

![3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione](/img/structure/B2795063.png)

![1-(Benzenesulfonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2795065.png)

![1-(2,4-dichlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2795066.png)

![N-[3-tert-butyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazol-5-yl]-2-chloropyridine-4-carboxamide](/img/structure/B2795068.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2795071.png)

![11,13-dimethyl-8-(2,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2795072.png)